molecular formula C13H17NO2 B12532635 ethyl (4R)-4-amino-5-phenylpent-2-enoate CAS No. 651735-53-4

ethyl (4R)-4-amino-5-phenylpent-2-enoate

Cat. No.: B12532635
CAS No.: 651735-53-4
M. Wt: 219.28 g/mol
InChI Key: OSOJJKZDZDPLSA-LBPRGKRZSA-N
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Description

Ethyl (4R)-4-amino-5-phenylpent-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes an amino group and a phenyl group, making it interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4R)-4-amino-5-phenylpent-2-enoate can be synthesized through several methods. One common approach is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The reaction conditions typically require heating and the presence of a strong acid like sulfuric acid to catalyze the reaction .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous flow reactors to optimize the reaction conditions and yield. Microreactors, for example, provide improved flow regimes, mass, and heat transfer, leading to higher conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-4-amino-5-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (4R)-4-amino-5-phenylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4R)-4-amino-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4R)-4-amino-5-phenylpent-2-enoate is unique due to its combination of an amino group and a phenyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This makes it valuable in both research and industrial applications .

Properties

CAS No.

651735-53-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl (4R)-4-amino-5-phenylpent-2-enoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3/t12-/m0/s1

InChI Key

OSOJJKZDZDPLSA-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C=C[C@@H](CC1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)C=CC(CC1=CC=CC=C1)N

Origin of Product

United States

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